1-Aminocyclopent-3-enecarboxylic acid 1-Aminocyclopent-3-enecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 27314-05-2
VCID: VC1867076
InChI: InChI=1S/C6H9NO2/c7-6(5(8)9)3-1-2-4-6/h1-2H,3-4,7H2,(H,8,9)
SMILES: C1C=CCC1(C(=O)O)N
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol

1-Aminocyclopent-3-enecarboxylic acid

CAS No.: 27314-05-2

Cat. No.: VC1867076

Molecular Formula: C6H9NO2

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

1-Aminocyclopent-3-enecarboxylic acid - 27314-05-2

Specification

CAS No. 27314-05-2
Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
IUPAC Name 1-aminocyclopent-3-ene-1-carboxylic acid
Standard InChI InChI=1S/C6H9NO2/c7-6(5(8)9)3-1-2-4-6/h1-2H,3-4,7H2,(H,8,9)
Standard InChI Key URVAZCZXGWHWCH-UHFFFAOYSA-N
SMILES C1C=CCC1(C(=O)O)N
Canonical SMILES C1C=CCC1(C(=O)O)N

Introduction

Chemical Properties and Structure

1-Aminocyclopent-3-enecarboxylic acid is characterized by a cyclopentene ring structure containing both an amino group and a carboxylic acid group. The compound's unique structural features contribute to its versatility in organic synthesis and potential biological applications.

Basic Chemical Information

The compound possesses several important chemical characteristics that define its behavior in various chemical environments.

Table 1: Physical and Chemical Properties of 1-Aminocyclopent-3-enecarboxylic acid

PropertyValue
CAS Number27314-05-2
Molecular FormulaC₆H₉NO₂
Molecular Weight127.14 g/mol
Density1.3±0.1 g/cm³
Boiling Point264.5±40.0 °C at 760 mmHg
Flash Point113.8±27.3 °C
LogP-0.43
Vapor Pressure0.0±1.1 mmHg at 25°C
Index of Refraction1.556

The molecule contains a five-membered ring with a double bond between carbon atoms at positions 3 and 4. The amino group and carboxylic acid group are both attached to the carbon at position 1, creating a quaternary carbon center. This specific arrangement contributes to the compound's reactivity patterns and chemical behavior in various environments. The presence of both basic (amino) and acidic (carboxylic) functional groups makes this compound amphoteric, able to react as both an acid and a base depending on conditions .

Structural Features

The structural characteristics of 1-aminocyclopent-3-enecarboxylic acid are particularly important for understanding its behavior in chemical reactions and biological systems. The presence of the cyclic structure with the double bond creates a degree of rigidity while still allowing some conformational flexibility. The amino and carboxylic acid groups positioned on the same carbon create a stereogenic center, which can influence the compound's interactions with other molecules, particularly in biological systems.

The SMILES notation for the compound is O=C(C1(N)CC=CC1)O, which represents its chemical structure in a linear format that can be interpreted by chemical software programs . This notation highlights the quaternary carbon bearing both the amino group and the carboxyl group, which is a central feature of this molecule's structure and reactivity.

Synthesis Methods

Various synthetic routes have been developed for the preparation of 1-aminocyclopent-3-enecarboxylic acid, with recent advances focusing on improving efficiency and scalability.

Multigram Scale Synthesis

The high yield and scalability of this method represent a significant advancement in making this compound more accessible for research and applications. Prior to this development, the synthesis of 1-aminocyclopent-3-enecarboxylic acid may have been more challenging, limiting its availability for various research purposes .

General Synthetic Approaches

Beyond the specific multigram method, there are several general approaches to synthesizing cyclic amino acids like 1-aminocyclopent-3-enecarboxylic acid. These typically involve:

  • Cyclization reactions starting from appropriate linear precursors

  • Modifications of existing cyclic structures

  • Ring-closing metathesis approaches

  • Cycloaddition reactions

These methods often require controlled conditions such as specific temperatures and solvents to ensure optimal reaction rates and product purity. The choice of method typically depends on the available starting materials, desired scale, and specific requirements for stereochemical control.

Chemical Reactions

1-Aminocyclopent-3-enecarboxylic acid can participate in a variety of chemical reactions, primarily through its functional groups.

Reactions of the Amino Group

The amino group in this compound can undergo typical reactions associated with primary amines:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines

  • Reductive amination: Reaction with aldehydes or ketones in the presence of reducing agents

  • Peptide bond formation: Reaction with other carboxylic acids to form peptide linkages

These reactions are particularly important in the context of using 1-aminocyclopent-3-enecarboxylic acid in peptide synthesis and drug development applications.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality can participate in several reaction types:

  • Esterification: Formation of esters with alcohols

  • Amidation: Formation of amides with amines

  • Reduction: Conversion to alcohols with reducing agents

  • Decarboxylation: Loss of carbon dioxide under certain conditions

The esterification reaction is particularly well-documented, as evidenced by the existence of derivative compounds such as methyl 1-aminocyclopent-3-enecarboxylate.

Reactions Involving the Double Bond

The cyclopentene double bond introduces additional reactivity to the molecule:

  • Hydrogenation: Addition of hydrogen to form the saturated cyclopentane derivative

  • Halogenation: Addition of halogens such as bromine or chlorine

  • Epoxidation: Formation of epoxides with oxidizing agents

  • Dihydroxylation: Formation of diols with oxidizing agents such as osmium tetroxide

These transformations of the double bond can be valuable for creating diverse derivatives with potentially different biological activities or chemical properties.

Applications and Biological Significance

1-Aminocyclopent-3-enecarboxylic acid has several important applications in chemical and biological research.

Organic Synthesis Applications

In the field of organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its cyclic structure combined with functional groups makes it particularly useful in constructing compounds with specific three-dimensional arrangements. The presence of multiple reactive sites allows for selective modifications to create diverse derivatives.

Medicinal Chemistry

In medicinal chemistry, cyclic amino acids like 1-aminocyclopent-3-enecarboxylic acid are valuable intermediates in the development of new pharmaceutical compounds. The rigid cyclic structure can confer specific conformational constraints when incorporated into larger molecules, potentially affecting how these molecules interact with biological targets such as proteins or enzymes.

Biological Relevance

From a biological perspective, cyclic amino acids can influence protein folding and stability, potentially affecting biological activity. Compounds like 1-aminocyclopent-3-enecarboxylic acid may act as precursors to neurotransmitters or other biologically active molecules in certain contexts. The unique structural features of cyclic amino acids can create specific recognition elements in peptides and proteins, potentially leading to enhanced binding to biological targets.

Research Findings

Various research studies have investigated the properties and applications of 1-aminocyclopent-3-enecarboxylic acid and closely related compounds.

Synthesis Optimization Studies

The development of efficient synthetic routes for 1-aminocyclopent-3-enecarboxylic acid has been a focus of research. The 2006 publication reporting a multigram scale synthesis with 80% yield represents a significant advancement in making this compound more accessible for various applications. This research demonstrated that using appropriate glycine equivalents as starting materials can greatly enhance the efficiency of the synthesis process .

Structure-Activity Relationship Studies

Research on cyclic amino acids, including 1-aminocyclopent-3-enecarboxylic acid, has explored how their unique structural features affect their behavior in biological systems. These studies have demonstrated that the rigidity introduced by the cyclic structure can influence how these compounds interact with enzymes, receptors, and other biological targets. The specific orientation of functional groups in space (conformation) is often critical for biological activity.

Table 2: Comparison of 1-Aminocyclopent-3-enecarboxylic acid with Related Compounds

CompoundRing SizeKey FeaturesTypical Applications
1-Aminocyclopent-3-enecarboxylic acid5 (cyclopentene)Unsaturated 5-membered ring with amino and carboxylic acid groupsPeptide synthesis, medicinal chemistry intermediates
(1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid6 (cyclohexene)Larger ring size, different stereochemistrySimilar applications with different spatial arrangement
1-Aminocyclopropane-1-carboxylic acid3 (cyclopropane)Smaller, more strained ringPlant hormone precursor, biochemical studies
Methyl 1-aminocyclopent-3-enecarboxylate5 (cyclopentene)Ester derivative of the title compoundProtected form for certain synthesis applications

Analytical Method Development

Research has also focused on developing reliable analytical methods for characterizing 1-aminocyclopent-3-enecarboxylic acid and monitoring its synthesis. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been particularly important in confirming the structure and purity of this compound. These analytical techniques are essential for ensuring the quality and consistency of the compound for various research applications.

Analytical Techniques

Several analytical techniques are commonly employed to characterize 1-aminocyclopent-3-enecarboxylic acid and confirm its purity.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for structure elucidation and purity assessment of 1-aminocyclopent-3-enecarboxylic acid. Both proton (¹H) and carbon (¹³C) NMR provide valuable information about the carbon skeleton and the positioning of functional groups. The presence of the double bond in the cyclopentene ring creates distinctive signals in the NMR spectrum, making this technique particularly useful for confirming the structure.

Infrared (IR) spectroscopy is also valuable for identifying key functional groups in the molecule. The carboxylic acid group typically shows characteristic absorption bands around 1700-1725 cm⁻¹ (C=O stretching) and broad bands around 2500-3300 cm⁻¹ (O-H stretching). The amino group shows N-H stretching bands in the region of 3300-3500 cm⁻¹.

Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight and providing information about fragmentation patterns. The molecular ion peak at m/z 127 corresponds to the molecular weight of 1-aminocyclopent-3-enecarboxylic acid. Characteristic fragmentation patterns, such as the loss of water (M-18) or carbon dioxide (M-44), can provide additional structural confirmation.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to assess the purity of 1-aminocyclopent-3-enecarboxylic acid and to monitor reactions involving this compound. These techniques can separate the desired product from impurities or starting materials, allowing for quantitative analysis of reaction progress and product purity.

Comparison with Related Compounds

Understanding the similarities and differences between 1-aminocyclopent-3-enecarboxylic acid and related compounds provides valuable context for its applications and properties.

Comparison with Methyl 1-aminocyclopent-3-enecarboxylate

Methyl 1-aminocyclopent-3-enecarboxylate is the methyl ester derivative of 1-aminocyclopent-3-enecarboxylic acid. This ester form has a molecular formula of C₇H₁₁NO₂ and differs from the parent compound in that the carboxylic acid group is converted to a methyl ester. This modification typically increases lipophilicity and decreases hydrogen bonding capabilities compared to the free acid. Esters are often used as protected forms of carboxylic acids in synthetic sequences where the reactivity of the carboxylic acid needs to be temporarily masked.

Comparison with 1-Aminocyclopropane-1-carboxylic acid

1-Aminocyclopropane-1-carboxylic acid is a smaller homolog with a three-membered cyclopropane ring instead of the five-membered cyclopentene ring. This compound is particularly notable as a precursor to ethylene in plants and has significant biological importance in plant hormone regulation. The smaller ring size creates greater ring strain, which affects reactivity patterns. The synthesis methods for this compound differ from those used for 1-aminocyclopent-3-enecarboxylic acid due to the different ring sizes .

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